1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-amine hydrochloride
Overview
Description
“1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-amine hydrochloride” is a chemical compound with the CAS No. 1864064-27-6 . It has a molecular weight of 233.76 and a molecular formula of C9H16ClN3S .
Synthesis Analysis
Based on 4,6-dimethylpyrimidine-2-thiol hydrochloride, a series of its novel S-substituted derivatives including bi- and tricyclic heterosystems with a combination of azines and pyrazole cycles in the molecule were synthesized . The starting 4,6-dimethylpyrimidine-2-thiol was synthesized by the reaction of acetylacetone with thiourea in an ethyl alcohol medium in the presence of hydrochloric acid .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thioether group attached to a propan-2-amine .Chemical Reactions Analysis
While specific chemical reactions involving “1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-amine hydrochloride” are not detailed in the search results, it’s worth noting that pyrimidine derivatives, including this compound, have been used in the synthesis of various bi- and tricyclic heterosystems .Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 233.76 and a molecular formula of C9H16ClN3S . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .Scientific Research Applications
Synthesis and Structural Analysis
Generation of Structurally Diverse Libraries : Utilizing similar compounds as starting materials in alkylation and ring closure reactions has led to the creation of a structurally diverse library of compounds. These methodologies facilitate the synthesis of dithiocarbamates, thioethers, and various heterocyclic compounds, which are essential for pharmaceutical and material science research (G. Roman, 2013).
Crystal Structure Determination : The detailed crystallographic analysis of similar compounds has helped in understanding the molecular geometry, bonding characteristics, and potential intermolecular interactions, which are crucial for designing compounds with desired physical and chemical properties (Y. Ren et al., 2006).
Biological Activity and Applications
Antifungal Effects : Derivatives of dimethylpyrimidin have shown significant antifungal effects against species such as Aspergillus terreus and Aspergillus niger. These findings suggest the potential of these compounds to be developed into useful antifungal agents, highlighting their importance in addressing fungal resistance (N. N. Jafar et al., 2017).
Antiangiogenic Potential : In silico studies have indicated that certain pyrimidine derivatives exhibit strong antiangiogenic activity, suggesting their utility in the development of new treatments for diseases characterized by abnormal angiogenesis, such as cancer (Nadhir N. A. Jafar & A. Hussein, 2021).
Antimicrobial and Insecticidal Activities : Pyrimidine-linked heterocyclics synthesized through innovative methods have demonstrated both insecticidal and antibacterial potential. These findings underscore the role of pyrimidine derivatives in developing new pesticides and antimicrobial agents, which are critical in agriculture and healthcare (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Future Directions
Pyrimidinamine derivatives, including “1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-amine hydrochloride”, are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . The development of new potent and selective SIRT2 inhibitors is currently desirable, which may provide a new strategy for treatment of related diseases .
properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S.ClH/c1-6(10)5-13-9-11-7(2)4-8(3)12-9;/h4,6H,5,10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOLCKYIQQUQKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(C)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4,6-Dimethylpyrimidin-2-yl)thio)propan-2-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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